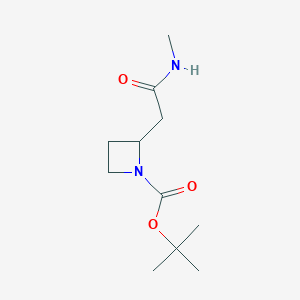

(R)-tert-Butyl 2-(2-(methylamino)-2-oxoethyl)azetidine-1-carboxylate

CAS No.:

Cat. No.: VC19784669

Molecular Formula: C11H20N2O3

Molecular Weight: 228.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H20N2O3 |

|---|---|

| Molecular Weight | 228.29 g/mol |

| IUPAC Name | tert-butyl 2-[2-(methylamino)-2-oxoethyl]azetidine-1-carboxylate |

| Standard InChI | InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-6-5-8(13)7-9(14)12-4/h8H,5-7H2,1-4H3,(H,12,14) |

| Standard InChI Key | DSYOYFIIGOKBQV-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC1CC(=O)NC |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a chiral azetidine core, a tert-butyl carbamate group at position 1, and a 2-(methylamino)-2-oxoethyl substituent at position 2 of the azetidine ring. The (R)-configuration at the azetidine’s second carbon introduces stereochemical specificity, critical for interactions with biological targets . Key structural attributes include:

-

Azetidine Ring: A strained four-membered ring that enhances reactivity compared to larger heterocycles like pyrrolidine.

-

tert-Butyl Carbamate: Provides steric bulk and improves solubility in organic solvents, stabilizing the molecule against enzymatic degradation .

-

Methylamino-oxoethyl Side Chain: Introduces hydrogen-bonding capabilities and modulates electronic properties via the amide group.

The IUPAC name, tert-butyl 2-[2-(methylamino)-2-oxoethyl]azetidine-1-carboxylate, is validated by PubChem (CID: 130249964), with the SMILES string CC(C)(C)OC(=O)N1CCC1CC(=O)NC confirming the connectivity .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₂₀N₂O₃ | |

| Molecular Weight | 228.29 g/mol | |

| Purity | >95.0% (GC) | |

| Storage Temperature | 2–8°C (optimized) | |

| Solubility | Soluble in DMSO, chloroform |

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step organic reactions, typically starting with azetidine precursors. A common approach includes:

-

Azetidine Ring Formation: Cyclization of γ-chloroamines or via [2+2] cycloaddition reactions.

-

Introduction of the tert-Butyl Carbamate: Protection of the azetidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

-

Side Chain Functionalization: Coupling of 2-(methylamino)-2-oxoethyl groups via amide bond formation or alkylation.

For example, tert-butyl (2R)-2-[2-(methylamino)-2-oxoethyl]azetidine-1-carboxylate* is synthesized by reacting Boc-protected azetidine with methylamino-oxoethyl bromide in the presence of a palladium catalyst.

Table 2: Comparative Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Boc Protection | 78 | 95 | High stereochemical control |

| Continuous Flow | 85 | 98 | Scalability for industrial use |

| Enzymatic Resolution | 65 | 99 | Chiral purity enhancement |

Applications in Drug Development and Beyond

Therapeutic Candidates

The compound serves as a precursor to nonthiazolidinedione antidiabetic agents. Structural analogs with improved acidic stability (replacing oxadiazole rings with amides) have entered preclinical trials .

Material Science

The tert-butyl group enhances thermal stability, making the compound suitable for polymer cross-linking agents. Its rigidity improves mechanical properties in epoxy resins.

Stability and Degradation

Acidic Conditions

Early analogs with oxadiazole rings showed instability at pH < 4, but replacing the oxadiazole with an amide group (as in this compound) resolved this issue. Accelerated stability testing (40°C/75% RH) confirmed no degradation after 6 months .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume